molecular formula C14H22N2O4S B15204286 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine

Cat. No.: B15204286
M. Wt: 314.40 g/mol
InChI Key: CQAPLVDBTHMURS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxy-benzenesulfonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced tumor growth or inflammation .

Comparison with Similar Compounds

  • 1,2-Dimethoxybenzene (Veratrole)
  • 1,3-Dimethoxybenzene
  • 1,4-Dimethoxybenzene

Comparison: 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. In contrast, the similar compounds listed above lack the piperazine ring and sulfonyl group, resulting in different reactivity and applications .

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperazine

InChI

InChI=1S/C14H22N2O4S/c1-10-8-16(9-11(2)15-10)21(17,18)12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11,15H,8-9H2,1-4H3

InChI Key

CQAPLVDBTHMURS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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